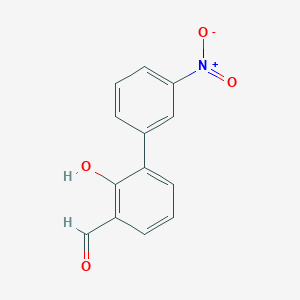

2-Hydroxy-3-(3-nitrophenyl)benzaldehyde

Description

Contextualization of Substituted Benzaldehydes in Advanced Synthetic Chemistry and Materials Science

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of more complex molecules. The aldehyde functional group is highly reactive and participates in a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions. wisdomlib.orgrug.nl This reactivity makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. liberty.edumdpi.com

The development of efficient synthetic methodologies, such as one-pot tandem reactions and transition metal-catalyzed cross-coupling, has further expanded the utility of substituted benzaldehydes. rug.nlliberty.eduacs.orgacs.org These methods allow for the precise introduction of various substituents onto the benzaldehyde (B42025) core, enabling the fine-tuning of the molecule's electronic and steric properties for specific applications, ranging from drug design to the creation of advanced materials for photovoltaics. rug.nlacs.org

Significance of Phenolic Hydroxyl and Nitroaromatic Moieties in Functional Molecule Design

The presence of both a phenolic hydroxyl group and a nitroaromatic moiety in a single molecule imparts a unique combination of properties.

Phenolic Hydroxyl Group: The hydroxyl group attached to an aromatic ring significantly influences a molecule's chemical behavior. Phenols are acidic and can participate in hydrogen bonding, which affects their physical properties like boiling point and solubility. britannica.com The hydroxyl group is also a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. britannica.com Furthermore, phenolic compounds are widely recognized for their antioxidant properties, as the hydroxyl group can donate a hydrogen atom to scavenge free radicals. wisdomlib.orgnumberanalytics.comnih.gov This characteristic is crucial in the design of molecules with potential applications in materials science and medicinal chemistry. numberanalytics.com The number and position of hydroxyl groups can significantly impact the antioxidant capacity of a molecule. wisdomlib.orgencyclopedia.pub

Nitroaromatic Moiety: The nitro group (–NO2) is a powerful electron-withdrawing group, a property that profoundly impacts the reactivity of the aromatic ring to which it is attached. wikipedia.orgresearchgate.net It deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This electron-withdrawing nature is exploited in the synthesis of various industrial chemicals, including dyes and explosives. wikipedia.orgnih.gov In the context of materials science, the nitro group's ability to delocalize π-electrons can lead to unique optical and electronic properties. mdpi.comnih.gov In medicinal chemistry, nitroaromatic compounds are often investigated for their diverse biological activities, though their use can be accompanied by concerns about toxicity. nih.govnih.govsvedbergopen.com

Review of Related o-Hydroxybenzaldehydes and Nitro-Substituted Phenyl Derivatives in Academic Inquiry

A review of compounds structurally related to 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde provides insight into its potential characteristics and areas of application.

o-Hydroxybenzaldehydes (Salicylaldehydes): Salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its derivatives are well-studied compounds. wikipedia.org They are precursors in the synthesis of coumarins and various chelating agents due to the proximity of the hydroxyl and aldehyde groups. wikipedia.org The intramolecular hydrogen bond between these two groups influences their chemical and physical properties. Research on substituted salicylaldehydes, such as 2-hydroxy-3-nitrobenzaldehyde (B105151) and 2-hydroxy-5-nitrobenzaldehyde, has been documented, with these compounds serving as intermediates in the synthesis of more complex heterocyclic systems and materials. sigmaaldrich.comoatext.comnih.govresearchgate.net

Nitro-Substituted Phenyl Derivatives: The introduction of a nitro-phenyl group into a molecular structure is a common strategy in drug discovery and materials science to modulate biological activity or physical properties. nih.govresearcher.liferesearchgate.net For instance, the presence of a meta-nitrophenyl substituent has been explored in the development of enzyme inhibitors. nih.gov The synthesis and characterization of various compounds containing nitro-phenyl rings are frequently reported in the literature, highlighting their importance as building blocks. nih.govresearcher.life

The following table provides a comparative overview of the physical properties of some related hydroxy- and nitro-substituted benzaldehydes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Salicylaldehyde | 90-02-8 | C₇H₆O₂ | 122.12 | -7 |

| 3-Hydroxybenzaldehyde | 100-83-4 | C₇H₆O₂ | 122.12 | 108 |

| 4-Hydroxybenzaldehyde | 123-08-0 | C₇H₆O₂ | 122.12 | 116 |

| 2-Hydroxy-3-nitrobenzaldehyde | 5274-70-4 | C₇H₅NO₄ | 167.12 | 105-109 |

| 4-Hydroxy-3-nitrobenzaldehyde | 3011-34-5 | C₇H₅NO₄ | 167.12 | 140-142 |

| 3-Hydroxy-4-nitrobenzaldehyde | 704-13-2 | C₇H₅NO₄ | 167.12 | Not Available |

Data sourced from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comwikipedia.orgbldpharm.comsigmaaldrich.com

Research Gaps and Emerging Opportunities for this compound Investigations

The most significant finding from a review of the current literature is the apparent lack of specific research focused on this compound. While its constituent parts and related isomers are well-studied, this particular combination of functional groups in this specific arrangement appears to be an unexplored area of chemical space. This presents several exciting opportunities for new research.

Synthetic Exploration: A primary research gap is the development of a reliable and efficient synthetic route to this compound. This would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to form the biaryl bond between a suitably protected 3-bromo-2-hydroxybenzaldehyde (B158676) and 3-nitrophenylboronic acid (or a related organometallic reagent). The optimization of such a synthesis would be a valuable contribution to synthetic methodology.

Characterization and Property Analysis: Once synthesized, a thorough characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would be essential to confirm its structure and understand its solid-state packing. Investigating its physical and chemical properties, such as its acidity, redox potential, and photophysical characteristics, would provide a foundational understanding of the molecule.

Potential Applications: Based on the properties of its functional groups, this compound could be investigated for a range of applications:

Chelating Agent: The ortho-hydroxybenzaldehyde moiety suggests potential as a ligand for metal ions. The electronic influence of the 3-nitrophenyl group could modulate the stability and reactivity of the resulting metal complexes.

Precursor for Heterocycles: The compound could serve as a versatile precursor for the synthesis of novel, complex heterocyclic structures through reactions involving the aldehyde and phenolic hydroxyl groups.

Materials Science: The combination of a hydrogen-bond donor/acceptor system and a polarizable nitroaromatic unit could lead to interesting solid-state properties, such as non-linear optical activity or specific liquid crystalline phases.

Biological Screening: Given the diverse biological activities of related phenolic and nitroaromatic compounds, screening this compound for potential antimicrobial, antioxidant, or enzyme inhibitory activity could be a fruitful avenue of research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(3-nitrophenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-8-10-4-2-6-12(13(10)16)9-3-1-5-11(7-9)14(17)18/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBBQTCGCRTVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450970 | |

| Record name | 2-hydroxy-3-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-90-7 | |

| Record name | 2-Hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343603-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-3-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Hydroxy 3 3 Nitrophenyl Benzaldehyde

Classical Organic Synthesis Pathways for ortho-Hydroxylated Benzaldehydes and Nitro-Substituted Aromatic Rings

The classical synthesis of 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde relies on fundamental organic reactions, often assembled in multi-step sequences. These pathways involve the construction of the biaryl system and the formylation of the phenolic ring, which can be approached through different strategic sequences.

Multi-step Linear and Convergent Synthetic Sequences

The synthesis of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis.

Fragment A Synthesis: Preparation of a salicylaldehyde (B1680747) derivative with a reactive group (like a halogen) at the 3-position, for example, 3-bromo-2-hydroxybenzaldehyde (B158676).

Fragment B Synthesis: Preparation of a 3-nitrophenyl-containing coupling partner, such as 3-nitrophenylboronic acid.

Fragment Coupling: Combining the two fragments via a cross-coupling reaction to form the final aryl-aryl bond. nih.gov

The table below illustrates the superior theoretical efficiency of a convergent approach.

Table 1: Comparison of Linear vs. Convergent Synthesis Efficiency Assuming a hypothetical 80% yield for each reaction step.

| Synthesis Type | Reaction Pathway | Number of Steps (Longest Chain) | Overall Yield Calculation | Overall Yield |

|---|---|---|---|---|

| Linear | A → B → C → D → E | 5 | 0.80 * 0.80 * 0.80 * 0.80 * 0.80 | 32.8% |

| Convergent | A → B; C → D; B + D → E | 3 | (0.80 * 0.80) * (0.80 * 0.80) * 0.80 | 51.2% |

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

Optimizing reaction conditions is crucial for maximizing yield and purity. sciencepublishinggroup.com Key parameters include temperature, solvent, and the choice of catalyst. For the fragment coupling step, which is often the cornerstone of the synthesis, these factors are paramount.

Temperature: Reaction temperatures can significantly influence reaction rates and selectivity. For instance, nitration reactions are often performed at low temperatures (e.g., 0-15 °C) to control the exothermic process and prevent over-nitration. oc-praktikum.deoatext.com Cross-coupling reactions, however, may require heating to facilitate the catalytic cycle, with temperatures ranging from room temperature to over 100°C depending on the reactivity of the substrates. echemcom.comyoutube.com

Solvent Systems: The choice of solvent can affect reactant solubility, reaction rate, and even the reaction pathway. For Suzuki couplings, a variety of solvents are used, including toluene, dioxane, and dimethylformamide (DMF). youtube.comgoogle.com Often, a mixture of an organic solvent and an aqueous base solution is employed. nih.gov The use of aqueous media is also a feature of green chemistry approaches. nih.gov

Catalysis: In classical synthesis, acid or base catalysis is common. For example, the Duff reaction or Reimer-Tiemann reaction for ortho-formylation of phenols are classic examples. In the context of the target molecule's synthesis, the most critical catalyst is the transition metal used for the cross-coupling reaction, which is discussed in the following section. The choice of base is also a critical parameter in these coupling reactions. youtube.com

Advanced Catalytic and Green Chemistry Approaches

Modern synthetic chemistry offers more efficient, selective, and environmentally benign methods for constructing molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds between aryl groups and is the most logical choice for the convergent synthesis of the target molecule. nih.gov This reaction involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comthieme.com

The key components for synthesizing this compound via a Suzuki reaction would be 3-halo-2-hydroxybenzaldehyde and 3-nitrophenylboronic acid .

The generally accepted catalytic cycle involves three main steps: youtube.com

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (e.g., 3-bromo-2-hydroxybenzaldehyde) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (the 3-nitrophenyl group) is transferred to the palladium(II) complex, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The efficiency of the Suzuki reaction can be fine-tuned by selecting the appropriate catalyst, ligands, base, and solvent. While many systems have been developed, ligand-free catalysis using a simple palladium source like palladium acetate (B1210297) in aqueous media represents a greener and more cost-effective approach. nih.gov

Table 2: Example Conditions for Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides This table presents a summary of typical conditions reported for analogous Suzuki reactions.

| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)2 (0.5) | Na2CO3 | H2O/Toluene | 100 | 95 | nih.gov |

| Aryl bromide | B2pin2 | Pd(dppf)Cl2 (0.05) | KOAc | 1,4-Dioxane | 100 | N/A | youtube.com |

Regioselective Nitration Strategies for Benzaldehyde (B42025) Scaffolds

Introducing the nitro group at the correct position is a critical strategic consideration. While direct nitration of an aromatic ring is a classic electrophilic aromatic substitution, it often suffers from a lack of regioselectivity.

Nitration of Benzaldehyde: The direct nitration of benzaldehyde with a mixture of nitric and sulfuric acid predominantly yields 3-nitrobenzaldehyde (B41214) because the aldehyde group is a meta-director. oc-praktikum.depsu.edu

Nitration of Salicylaldehyde (2-Hydroxybenzaldehyde): The powerful ortho-, para-directing effect of the hydroxyl group overrides the meta-directing effect of the aldehyde. Nitration of salicylaldehyde typically produces a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. oatext.comoatext.com Further nitration can lead to the formation of dinitro products like 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com

Given these outcomes, attempting to nitrate (B79036) a pre-formed 2-hydroxy-3-phenylbenzaldehyde would likely result in a complex mixture of isomers, making purification difficult. Therefore, the most effective and regioselective strategy is to use a starting material that already contains the nitro group in the desired meta position, such as 3-nitrophenylboronic acid or 1-bromo-3-nitrobenzene , in a cross-coupling reaction. This approach avoids the challenges of controlling regioselectivity in a late-stage nitration step.

Microwave-Assisted Synthesis and Solvent-Free Reaction Methodologies

Green chemistry principles encourage the use of alternative energy sources and the reduction of solvent waste.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govorganic-chemistry.org Microwave-assisted Suzuki couplings have been reported to be highly efficient. researchgate.net This technology could be applied to the fragment coupling step in the synthesis of this compound, potentially reducing the reaction time from hours to minutes. nih.govorganic-chemistry.org The synthesis of various imidazole (B134444) derivatives from aromatic aldehydes has also been shown to be highly efficient under microwave irradiation, demonstrating the broad applicability of this technique. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding solid reactants together (mechanochemistry), is an important green chemistry technique. While perhaps less directly applicable to the core Suzuki coupling step (which typically requires a solvent system), other steps in a synthetic sequence could potentially be adapted. For instance, some formylation reactions to create substituted salicylaldehydes have been achieved using reactive grinding. orientjchem.org These methods minimize the use and disposal of hazardous organic solvents.

Purification Techniques for Isolation of this compound and its Intermediates

The successful isolation and purification of the final product and key intermediates are critical for obtaining high-purity this compound. A multi-step purification strategy is typically employed, addressing the removal of unreacted starting materials, catalyst residues, and reaction byproducts.

Purification of Intermediates: The primary intermediates in the proposed Suzuki-Miyaura synthesis are the halogenated salicylaldehyde and 3-nitrophenylboronic acid. These are typically solids and can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system is a common and effective method for purifying such crystalline organic compounds. researchgate.net For less crystalline or more complex mixtures, column chromatography using silica (B1680970) gel is a versatile alternative.

Purification of the Final Product: After the cross-coupling reaction, the crude product mixture will contain the desired biaryl aldehyde, residual palladium catalyst, inorganic salts from the base, and potentially unreacted starting materials or homocoupled byproducts.

Workup and Extraction: The initial purification step involves a workup procedure to remove the bulk of inorganic salts and water-soluble impurities. This is typically achieved by partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water.

Bisulfite Adduct Formation: A highly effective and specific method for purifying aldehydes involves the formation of a bisulfite adduct. rochester.eduresearchgate.net The crude product, dissolved in a suitable organic solvent, is treated with an aqueous solution of sodium bisulfite. The aldehyde reacts to form a water-soluble salt (the adduct), which is extracted into the aqueous phase, leaving non-aldehydic impurities in the organic layer. nih.gov The aldehyde can then be regenerated and recovered by treating the aqueous layer with a base, which reverses the reaction, causing the pure aldehyde to precipitate or be extracted back into a fresh organic layer. rochester.edu

Chromatographic Methods: For achieving very high purity, chromatographic techniques are indispensable.

Column Chromatography: Flash column chromatography on silica gel is used to separate the target compound from impurities with different polarities.

Preparative High-Performance Liquid Chromatography (HPLC): For the highest purity standards, such as for pharmaceutical intermediates, preparative HPLC is the method of choice. lcms.cz Reverse-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with acid modifiers like formic acid for better peak shape. sielc.comresearchgate.net This technique is scalable and can be used to isolate impurities for characterization. sielc.com

Crystallization: The final purification step for a solid compound is often crystallization. nih.gov This not only improves purity but also provides the material in a stable, crystalline form. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Table 2: Summary of Purification Techniques

| Technique | Principle | Applicability | Notes |

|---|---|---|---|

| Crystallization | Differential solubility at varying temperatures. | Purification of solid intermediates and the final product. researchgate.netnih.gov | Effective for removing small amounts of impurities from a mostly pure solid. |

| Liquid-Liquid Extraction (Bisulfite) | Reversible chemical reaction to form a water-soluble salt. researchgate.net | Specific for separating the final aldehyde product from non-aldehydic impurities. rochester.edu | Highly efficient for aldehyde purification; the aldehyde is easily recovered by basification. nih.gov |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | General purification of intermediates and the final product. | Separates compounds based on polarity. |

| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Final, high-purity purification of the product and isolation of intermediates. lcms.cz | Can be automated and is scalable. sielc.comgoogle.com Essential for achieving pharmaceutical-grade purity. |

Industrial Scalability and Process Development Considerations

Transitioning the synthesis of a specialty chemical like this compound from a laboratory-scale procedure to an industrial process involves significant challenges. Key considerations include process safety, cost-effectiveness, catalyst efficiency, waste management, and regulatory compliance. fineotex.comblazingprojects.com

Process Safety and Nitration Hazards: If the synthesis involves a nitration step (for example, to produce 3-nitrophenylboronic acid from phenylboronic acid), process safety is a paramount concern. acs.org Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled. mdpi.comicheme.org

Batch vs. Continuous Processing: Traditional large-scale batch reactors have poor heat transfer characteristics, increasing safety risks. laryee.com Modern industrial chemistry is increasingly shifting towards continuous flow reactors (microreactors) for hazardous reactions like nitration. These systems offer superior heat and mass transfer, smaller reaction volumes (low holdup), and tighter control over reaction parameters, which drastically improves safety and can lead to better product quality. laryee.com

Hazard Analysis: A thorough hazard evaluation using techniques like reaction calorimetry (RC1) and differential scanning calorimetry (DSC) is essential during process development to understand the thermal risks and define safe operating limits. acs.orgmdpi.com

Scale-Up of Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is widely used in industry, but its scale-up requires careful optimization. acs.org

Catalyst and Palladium Removal: The cost of the palladium catalyst is a significant economic driver. Process development aims to minimize catalyst loading through screening of ligands and reaction conditions. researchgate.net Crucially, for many applications, especially pharmaceuticals, residual palladium in the final product must be reduced to parts-per-million (ppm) levels. This necessitates dedicated purification steps, such as treatment with metal scavengers (e.g., substances with thiol groups) or specialized adsorbents. researchgate.net

Process Optimization: Parameters such as solvent choice, base concentration, temperature, and agitation rate must be optimized for large-scale reactors to ensure consistent results and minimize reaction time. The use of flow reactors is also being explored for Suzuki couplings to enhance efficiency and scalability. mdpi.combeilstein-journals.org

General Industrial Challenges: The production of any specialty chemical faces broader logistical and regulatory hurdles.

Supply Chain and Raw Materials: The availability and cost of starting materials, such as the specific halogenated phenol (B47542) and the boronic acid, can be volatile. Securing a stable and cost-effective supply chain is critical for commercial viability. fineotex.comseatexcorp.com

Waste Management: The process will generate waste streams, including solvent waste, aqueous waste containing inorganic salts, and palladium-contaminated waste. Developing an environmentally sound and cost-effective waste treatment plan is a regulatory and economic necessity. laryee.com

Regulatory Compliance: The manufacturing process must adhere to strict safety and environmental regulations. For pharmaceutical intermediates, production must often follow Good Manufacturing Practices (GMP). reachemchemicals.com

Table 3: Industrial Scale-Up Considerations

| Area of Concern | Key Challenge | Mitigation Strategy / Development Focus |

|---|---|---|

| Nitration Safety | Highly exothermic reaction, risk of thermal runaway. icheme.org | Use of continuous flow reactors for superior heat transfer and control. laryee.com Detailed thermal hazard analysis (DSC, RC1). mdpi.com |

| Suzuki Coupling Efficiency | Catalyst cost and efficiency. | Screening for optimal catalyst/ligand system to minimize loading. researchgate.net Optimization of temperature, concentration, and reaction time. |

| Product Purity | Removal of residual palladium to ppm levels. | Implementation of specific palladium scavenging steps post-reaction. researchgate.net High-performance purification techniques (e.g., preparative chromatography). |

| Economic Viability | Cost of raw materials and reagents. | Secure stable supply chains. seatexcorp.com Develop a cost-effective process with high yield and minimal waste. |

| Environmental & Regulatory | Waste stream treatment and disposal. Adherence to regulations. | Develop efficient solvent recycling and waste treatment protocols. laryee.com Ensure process complies with all relevant safety and environmental standards. reachemchemicals.com |

Chemical Reactivity and Derivatization Chemistry of 2 Hydroxy 3 3 Nitrophenyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is often the most reactive site for nucleophilic addition and condensation reactions. The presence of the adjacent hydroxyl group and the electronic influence of the distal nitro group modulate this reactivity.

Condensation Reactions with Amines, Hydrazines, and Active Methylene (B1212753) Compounds (e.g., Schiff Base Formation, Knoevenagel Condensation)

The formyl group of 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines, commonly known as Schiff bases. nih.gov This reaction is fundamental in the synthesis of ligands for coordination chemistry, as the resulting Schiff bases often act as multidentate chelating agents. The intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen is a characteristic feature of these products. nih.gov

Similarly, the compound can participate in Knoevenagel condensations with compounds containing active methylene groups, such as malononitrile (B47326) or diethyl malonate. beilstein-journals.orgresearchgate.net These reactions are typically base-catalyzed and lead to the formation of a new carbon-carbon double bond, yielding substituted styrene (B11656) derivatives. beilstein-journals.org These products can serve as intermediates for the synthesis of more complex heterocyclic systems like chromenes through subsequent intramolecular cyclization. researchgate.net

| Reaction Type | Reactant Class | Example Reactant | Product Type |

|---|---|---|---|

| Schiff Base Formation | Primary Amines | Aniline (B41778) | Imines (Schiff Bases) |

| Schiff Base Formation | Hydrazines | Hydrazine (B178648) Hydrate (B1144303) | Hydrazones |

| Knoevenagel Condensation | Active Methylene Compounds | Malononitrile | Substituted Alkenes |

| Knoevenagel Condensation | Active Methylene Compounds | Diethyl Malonate | Substituted Alkenes |

Oxidative and Reductive Transformations of the Aldehyde Group

The aldehyde functionality can be easily transformed through both oxidation and reduction, providing pathways to other important classes of compounds.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, yielding 2-Hydroxy-3-(3-nitrophenyl)benzoic acid. This transformation can be accomplished using a variety of oxidizing agents. Mild reagents are often preferred to avoid unwanted side reactions on the electron-rich phenol (B47542) ring or the nitro group.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, forming [2-Hydroxy-3-(3-nitrophenyl)phenyl]methanol. This is commonly achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is crucial; for instance, NaBH₄ is generally chemoselective for aldehydes and ketones and would not typically reduce the nitro group, whereas the more powerful LiAlH₄ could potentially reduce both functionalities.

| Transformation | Resulting Functional Group | Typical Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Tollens' reagent [Ag(NH₃)₂]⁺ |

| Reduction | Primary Alcohol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Hydrogen gas with a catalyst (H₂/Pd, Pt) |

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, allowing for a range of derivatization reactions, primarily involving the substitution of its hydrogen atom.

Alkylation, Acylation, and Etherification Reactions

The phenolic proton can be removed by a base to form a phenoxide ion, a potent nucleophile. This anion can then react with alkyl halides in a Williamson ether synthesis to produce ethers. For example, reaction with methyl iodide would yield 2-Methoxy-3-(3-nitrophenyl)benzaldehyde. Similarly, acylation with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) results in the formation of the corresponding esters.

Chelation and Coordination with Metal Ions

The ortho-hydroxybenzaldehyde motif is a classic bidentate chelating fragment. The phenolic oxygen and the aldehydic oxygen are perfectly positioned to coordinate with a single metal ion, forming a stable six-membered ring. This intrinsic chelating ability is often exploited by first forming a Schiff base derivative, which enhances the ligand's denticity and coordination strength. For instance, a Schiff base formed with an amino acid can create a tridentate ligand that readily forms stable complexes with transition metal ions like Cu(II), Ni(II), and Co(II). rsc.org The resulting metal complexes have applications in catalysis and materials science.

| Metal Ion | Typical Oxidation State | Coordination Geometry Examples |

|---|---|---|

| Copper | Cu(II) | Square-planar, Distorted octahedral |

| Nickel | Ni(II) | Square-planar, Tetrahedral, Octahedral |

| Zinc | Zn(II) | Tetrahedral, Distorted square-pyramidal |

| Cobalt | Co(II), Co(III) | Tetrahedral, Octahedral |

| Manganese | Mn(II) | Octahedral |

Reactivity of the Nitro Group and its Derivatives

The nitro group on the second phenyl ring is generally the least reactive functionality under many conditions. It is a strong deactivating and meta-directing group for electrophilic aromatic substitution on its own ring. Its primary reactivity involves reduction to an amino group.

This transformation is a key step in elaborating the structure, as the resulting amine is a versatile functional group. The reduction of the nitro group to an amine, yielding 3-(3-aminophenyl)-2-hydroxybenzaldehyde, can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metals in acidic media (e.g., tin or iron in HCl). rsc.org The resulting amino group can then undergo a host of subsequent reactions, such as diazotization or acylation, enabling the synthesis of a new family of complex derivatives.

Selective Reduction to Amino-Substituted Derivatives

The nitro group in this compound can be selectively reduced to an amino group, yielding 2-Hydroxy-3-(3-aminophenyl)benzaldehyde. This transformation is a critical step in synthesizing various derivatives, particularly azo dyes and certain heterocyclic systems. The key challenge lies in achieving chemoselectivity, reducing the nitro group without affecting the aldehyde functionality. researchgate.net

A variety of reagents and catalytic systems are available for the reduction of aromatic nitro groups to anilines. bohrium.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and metal reductions in acidic media, such as iron (Fe) in hydrochloric acid (Béchamp reduction) or zinc (Zn) dust. rsc.orgresearchgate.netsci-hub.se For substrates with sensitive functional groups like aldehydes, milder and more selective conditions are preferred.

Transfer hydrogenation, using hydrogen donors like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C), or formic acid with an iron catalyst, offers a base-free method that can be highly selective. bohrium.comrsc.org Another approach involves using sodium borohydride with a suitable catalyst. rsc.org The choice of reducing agent and reaction conditions is crucial to prevent the over-reduction of the aldehyde group to an alcohol. researchgate.netamazonaws.com For instance, catalytic hydrogenation can sometimes be tuned to selectively reduce a nitro group over an aldehyde, although the reverse is also possible depending on the catalyst and conditions. walisongo.ac.idrasayanjournal.co.inmdpi.com

Table 1: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst System | Key Features | Potential for Selectivity |

|---|---|---|

| H₂ / Pd/C | Common catalytic hydrogenation method. researchgate.net | Can be selective, but may also reduce the aldehyde. rasayanjournal.co.in |

| Fe / HCl (or NH₄Cl) | Classic Béchamp reduction; cost-effective. researchgate.netresearchgate.net | Generally well-tolerated by many functional groups. rsc.org |

| Zn / Acid or Base | Versatile metal reductant. researchgate.net | System choice (e.g., Zn/FeSO₄) can enhance safety and neutrality. rsc.org |

| Hydrazine Hydrate / Catalyst | Effective transfer hydrogenation agent. bohrium.comrsc.org | Often shows good chemoselectivity for nitro groups. |

Influence of the Nitro Group on Aromatic Ring Reactivity

The nitro group (—NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the phenyl ring to which it is attached. researchgate.netresearchgate.net Its effect is twofold, operating through both the inductive effect and the resonance effect. researchgate.net

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-R or -M): The nitro group can withdraw electron density from the π-system of the benzene (B151609) ring, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions. researchgate.net

This strong electron-withdrawing nature deactivates the nitrophenyl ring towards electrophilic aromatic substitution, making it significantly less reactive than benzene. researchgate.net The deactivation is most pronounced at the ortho and para positions, which means that any incoming electrophile is directed to the meta position. In the context of this compound, the nitro group at the 3-position of the pendant phenyl ring makes this ring highly resistant to electrophilic attack and directs any potential substitution to the 5'-position.

Conversely, the electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Rings

The reactivity of the two benzene rings in this compound towards aromatic substitution is dictated by the combined electronic effects of their respective substituents.

Ring A (Hydroxy- and Aldehyde-Substituted Ring): This ring contains a strongly activating, ortho-, para-directing hydroxyl group (—OH) and a deactivating, meta-directing aldehyde group (—CHO). researchgate.net

The hydroxyl group is a powerful activating group due to its ability to donate electron density to the ring via a strong resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). researchgate.net It directs incoming electrophiles to the positions ortho and para to it.

The aldehyde group is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position.

In this compound, the hydroxyl group is at position 2 and the aldehyde at position 1. The positions ortho to the hydroxyl group are 1 (occupied) and 3 (occupied). The position para to the hydroxyl group is position 5. Therefore, the powerful activating effect of the hydroxyl group will direct electrophilic substitution primarily to position 5.

Ring B (Nitro-Substituted Ring): This ring contains a strongly deactivating, meta-directing nitro group (—NO₂). researchgate.net As discussed in section 3.3.2, this group makes the ring very unreactive towards electrophiles and directs them to the positions meta to the nitro group (positions 1' and 5'). Since position 1' is occupied, any forced electrophilic substitution would likely occur at position 5'.

For nucleophilic aromatic substitution (SNAr) , the situation is reversed. The electron-deficient nitrophenyl ring is activated towards attack by nucleophiles, especially if a good leaving group (like a halogen) were present at a position ortho or para to the nitro group. The other ring, being electron-rich due to the hydroxyl group, would be highly deactivated for SNAr.

Exploitation of this compound as a Versatile Building Block

The presence of multiple reactive sites makes this aldehyde a valuable precursor for synthesizing a diverse range of more complex molecules, including chalcones, various heterocycles, and dyes.

Synthesis of Chalcones and Related α,β-Unsaturated Carbonyl Systems

Chalcones (1,3-diaryl-2-propen-1-ones) are important synthetic intermediates and possess a wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) (or another enolizable ketone).

This compound can serve as the aldehyde component in this condensation. Reaction with a substituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent leads to the formation of the corresponding chalcone (B49325). The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the α,β-unsaturated chalcone system. The reaction is generally effective even with the presence of the deactivating nitro group on the benzaldehyde (B42025).

Table 2: General Scheme for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

Formation of Heterocyclic Compounds (e.g., Dihydropyridines, Xanthenes, Thiazolopyrimidines)

The aldehyde functionality is a key anchor for building heterocyclic rings through various multicomponent reactions.

Dihydropyridines: 1,4-dihydropyridines (DHPs), a class of compounds known for their cardiovascular applications, can be synthesized via the Hantzsch reaction. The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia (B1221849) or an ammonium (B1175870) salt. The use of this compound in this reaction would lead to the formation of a 4-(2-hydroxy-3-(3-nitrophenyl)phenyl)-1,4-dihydropyridine derivative. However, studies with 2-nitrobenzaldehyde (B1664092) have shown that rearrangements and further cyclizations can occur.

Xanthenes: Xanthene derivatives are valuable for their use as dyes and fluorescent materials and for their biological activities. They can be synthesized through the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as 1,3-cyclohexanedione (B196179) (dimedone) or β-naphthol. researchgate.net The reaction of this compound with two equivalents of dimedone, often under acidic catalysis, would proceed through an initial Knoevenagel condensation followed by a Michael addition and cyclization/dehydration to yield a 9-aryl-1,8-dioxo-octahydroxanthene derivative. The ortho-hydroxyl group of the aldehyde can also participate in cyclization reactions to form specific types of xanthenes. researchgate.net

Thiazolopyrimidines: This class of fused heterocyclic compounds exhibits a range of pharmacological activities. Their synthesis can be achieved through one-pot, three-component reactions. For instance, this compound can be reacted with a 1,3-dicarbonyl compound (like acetylacetone) and a 2-aminothiazole (B372263) derivative in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield substituted 5H-thiazolo[3,2-a]pyrimidines. Another route involves the Biginelli reaction of the aldehyde with thiourea (B124793) and a β-ketoester to form a dihydropyrimidine-2-thione, which can then be cyclized with reagents like 1,2-dibromoethane (B42909) to form the thiazolopyrimidine core.

Development of Azo Dyes and Related Chromophores

Azo compounds, characterized by the –N=N– functional group, are the largest class of synthetic dyes. Their synthesis typically involves a two-step process: diazotization and azo coupling.

This compound can be incorporated into azo dyes in two primary ways:

As a coupling component: The phenolic ring of the molecule is activated towards electrophilic attack by a diazonium salt. The electron-donating hydroxyl group directs the coupling to the position para to it (position 5), which is sterically accessible. A diazonium salt, prepared from the diazotization of a primary aromatic amine (e.g., aniline or a substituted aniline) with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures, would react with this compound in a basic solution to form a highly colored azo dye.

As the diazonium salt precursor: First, the nitro group of the starting material is reduced to an amino group to form 2-Hydroxy-3-(3-aminophenyl)benzaldehyde (as described in 3.3.1). This amino-substituted derivative can then be diazotized using nitrous acid. The resulting diazonium salt is a weak electrophile that can then be coupled with an electron-rich aromatic compound, such as a phenol (e.g., 2-naphthol) or an arylamine, to produce a complex azo dye.

The extensive conjugation and the presence of auxochromic (—OH) and chromophoric (—N=N—, —NO₂) groups in the final products are responsible for their intense color.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3 3 Nitrophenyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Assignments

No published ¹H or ¹³C NMR data for 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde could be located. This information is crucial for the fundamental characterization and confirmation of the compound's chemical structure. Typically, a data table detailing chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities would be presented here.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Without primary NMR data, no analysis using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) can be performed. These advanced techniques are essential for unambiguously establishing the connectivity between protons and carbons within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Specific Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. Such spectra would provide valuable information regarding the characteristic vibrational frequencies of its functional groups, including the hydroxyl (-OH), aldehyde (-CHO), and nitro (-NO₂) groups, as well as the vibrations of the aromatic rings.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

There is no recorded mass spectrum for this compound in public databases. Mass spectrometry is a key analytical technique for determining the accurate molecular weight of a compound and for analyzing its fragmentation patterns, which can provide significant structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Information on the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is not available. A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions and the extent of conjugation within the molecule.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Molecular Structure

No single crystal X-ray diffraction (SCXRD) data has been published for this compound. This powerful technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data Analysis and Bond Parameters

A detailed analysis of crystallographic data, including the crystal system, space group, unit cell dimensions, and specific bond lengths and angles for this compound, cannot be provided as the primary X-ray structure determination has not been reported in the searched scientific literature.

Elucidation of Intramolecular Hydrogen Bonding and Conformational Preferences

While a strong S(6) intramolecular hydrogen bond between the phenolic hydroxyl (O-H) and the aldehyde carbonyl (C=O) is expected, the precise geometric details (e.g., O···O distance, O-H···O angle) are unavailable. Similarly, the key conformational parameter—the dihedral angle between the salicylaldehyde (B1680747) ring and the 3-nitrophenyl ring—cannot be determined without experimental data.

Investigation of Supramolecular Interactions in the Solid State (e.g., C-H···O, π-π Stacking)

A definitive analysis of the supramolecular architecture, including the identification and geometric characterization of intermolecular C-H···O hydrogen bonds or π-π stacking interactions, is contingent upon the availability of its crystal structure. No such data could be retrieved.

Further experimental work is required to crystallize this compound and perform single-crystal X-ray diffraction to provide the foundational data for such a structural analysis.

Computational and Theoretical Chemistry Studies on 2 Hydroxy 3 3 Nitrophenyl Benzaldehyde

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Detailed quantum chemical calculations are essential for understanding the fundamental properties of a molecule. These calculations, had they been performed on 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde, would provide insights into its structural and electronic characteristics.

Geometry optimization is a critical first step in computational chemistry, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like this compound, with multiple rotatable bonds (e.g., the C-C bond connecting the two phenyl rings and the C-N bond of the nitro group), a comprehensive conformational analysis would be necessary. This would involve mapping the conformational energy landscape to identify various stable conformers and the energy barriers between them. Such information is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties. In studies of similar compounds, planarity is often a key feature, with intramolecular hydrogen bonds playing a significant role in stabilizing the conformation. researchgate.netnih.govresearchgate.net

Quantum chemical calculations are powerful tools for predicting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra, providing information on electronic transitions. mdpi.com Similarly, calculations can predict the vibrational frequencies seen in an Infrared (IR) spectrum and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com These predicted spectra are invaluable for interpreting experimental results and confirming the structure of a synthesized compound. A comparison between theoretical and experimental data serves as a validation of the computational methods used. Without experimental and computational data for this compound, this comparative analysis cannot be performed.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors to quantify and visualize this.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability, whereas a small gap indicates a more reactive species. For related molecules, FMO analysis has been performed to understand their electronic behavior. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MESP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms of the hydroxyl, carbonyl, and nitro groups, and positive potential near the hydrogen atoms. This analysis helps in understanding intermolecular interactions, including hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer between donor (filled) and acceptor (unfilled) orbitals, quantifying the stabilization energy associated with these interactions. researchgate.net This analysis can reveal the extent of electron delocalization and the nature of intramolecular interactions, such as hydrogen bonds. For instance, in related nitro-substituted compounds, NBO analysis has shown significant intramolecular charge transfer, which contributes to the stabilization of the molecule. researchgate.net

Table 2: Hypothetical NBO Analysis - Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Due to a lack of specific research data on the computational and theoretical chemistry of this compound, a detailed article covering the requested topics of Global Reactivity Descriptors, Reaction Mechanism Studies, and Molecular Dynamics Simulations cannot be generated at this time.

Extensive searches for scholarly articles and research data pertaining to this specific compound did not yield the necessary in-depth findings required to populate the requested sections with scientifically accurate and detailed information. Computational studies, including the calculation of chemical potential, hardness, electrophilicity, transition state analysis, and molecular dynamics simulations, appear to be unavailable in the public domain for this compound.

Therefore, to maintain scientific accuracy and adhere to the strict content requirements, the article cannot be produced.

Coordination Chemistry of 2 Hydroxy 3 3 Nitrophenyl Benzaldehyde As a Ligand

Design and Synthesis of Novel Metal Complexes Utilizing the Chelating Properties of 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde

The design of metal complexes with This compound primarily revolves around its ability to act as a bidentate ligand. The presence of the hydroxyl (-OH) group at the 2-position and the aldehyde (-CHO) group at the 1-position of the benzene (B151609) ring allows for the formation of stable six-membered chelate rings with metal ions. The 3-(3-nitrophenyl) substituent introduces significant steric and electronic effects that can influence the geometry and stability of the resulting complexes.

The synthesis of metal complexes of This compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can play a crucial role in the successful isolation of the desired complex. In many cases, a base is added to deprotonate the phenolic hydroxyl group, facilitating coordination to the metal center. The general synthetic route can be represented as:

M(X)n + L-H → [M(L)n] + nHX

Where M is the metal ion, X is the anion of the salt, and L-H represents the This compound ligand.

Characterization of Coordination Compounds: Elemental Analysis, Spectroscopic Studies, and Magnetochemistry

Once synthesized, the novel metal complexes are subjected to a range of analytical techniques to confirm their composition and elucidate their structure.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is then compared with the calculated values for the proposed formula to establish the stoichiometry of the metal-ligand interaction.

Spectroscopic Studies:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the ν(C=O) of the aldehyde group and the ν(O-H) of the hydroxyl group. Upon complexation, a shift in the ν(C=O) band to a lower frequency is typically observed, indicating the coordination of the aldehyde oxygen to the metal. The disappearance of the broad ν(O-H) band suggests the deprotonation of the phenolic hydroxyl group and its involvement in bonding.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion and the nature of the electronic transitions. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand framework upon coordination. Shifts in the proton and carbon signals of the aldehyde and phenolic groups can further confirm the coordination mode.

Magnetochemistry: Magnetic susceptibility measurements at room temperature and as a function of temperature are crucial for determining the magnetic properties of paramagnetic complexes. The effective magnetic moment (μeff) provides information about the number of unpaired electrons on the metal ion and can help in assigning the geometry of the complex.

Structural Elucidation of Metal Complexes via X-ray Diffraction

While specific X-ray diffraction data for complexes of This compound are not yet widely reported in the literature, studies on analogous salicylaldehyde-based complexes have revealed a variety of coordination geometries, including square planar, tetrahedral, octahedral, and distorted geometries, depending on the metal ion and the presence of other co-ligands. mdpi.com

Investigation of Magnetic Properties and Exchange Interactions in Paramagnetic Metal Complexes

For paramagnetic complexes of This compound , the study of their magnetic properties is of significant interest. The presence of the bulky and electron-withdrawing 3-(3-nitrophenyl) group can influence the magnetic exchange interactions between adjacent metal centers in polynuclear complexes.

Temperature-dependent magnetic susceptibility measurements can be used to probe the nature and magnitude of these interactions, which can be either ferromagnetic (leading to an increase in the magnetic moment at lower temperatures) or antiferromagnetic (resulting in a decrease in the magnetic moment). The data can be fitted to appropriate magnetic models to quantify the exchange coupling constant (J). For instance, studies on related nitroxide-substituted salicylaldehyde (B1680747) complexes have shown that the nature of the substituent can significantly impact the magnetic coupling. mdpi.com

Exploration of Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from salicylaldehyde and its derivatives have shown promise as catalysts in a variety of organic transformations. The catalytic activity is often dependent on the nature of the metal ion, the ligand framework, and the coordination environment.

Complexes of This compound could potentially be explored for their catalytic activity in reactions such as:

Oxidation reactions: The metal center can act as a redox-active site for the catalytic oxidation of substrates.

Polymerization reactions: Some transition metal complexes are effective catalysts for the polymerization of olefins. nih.gov

Coupling reactions: The well-defined coordination sphere provided by the ligand can facilitate various C-C and C-N coupling reactions.

The electronic properties imparted by the nitrophenyl group could modulate the catalytic activity of the metal center. Further research is needed to synthesize these complexes and screen them for a range of catalytic applications to unlock their full potential.

Applications in Chemical Sensing and Advanced Materials Science

Development of Fluorescent and Colorimetric Chemosensors Based on 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde and its Derivatives

There is no specific information available in the search results regarding the use of this compound as a fluorescent or colorimetric chemosensor. Research in this area tends to focus on related compounds. For instance, studies have been conducted on other salicylaldehyde (B1680747) derivatives for the detection of various ions. These sensors often operate through mechanisms like chelation-enhanced fluorescence (CHEF) or internal charge transfer (ICT), leading to a detectable colorimetric or fluorescent response upon binding with a target analyte. However, no such studies were found for this compound itself.

Selective Detection of Metal Ions and Anions

Sensing Mechanisms, Detection Limits, and Interference Studies

Due to the absence of studies on the chemosensing applications of this compound, there is no information available regarding its potential sensing mechanisms, detection limits, or interference from other species.

Supramolecular Chemistry and Self-Assembly of this compound Architectures for Functional Materials

No literature was found describing the supramolecular chemistry or self-assembly of this compound for the creation of functional materials. Research on related molecules, such as 2-Hydroxy-N-(3-nitrophenyl)benzamide, indicates the formation of supramolecular structures through intermolecular hydrogen bonding. researchgate.net However, similar investigations for the target benzaldehyde (B42025) derivative are not present in the search results.

Exploration in Non-Linear Optical (NLO) Materials and other Optoelectronic Applications

There is no available data on the non-linear optical (NLO) properties or other optoelectronic applications of this compound. The field of NLO materials often involves organic molecules with specific donor-acceptor structures to enhance their hyperpolarizability. While some substituted benzaldehyde derivatives have been investigated for their NLO potential, this specific compound has not been the subject of such studies according to the search results. researchgate.netresearchgate.netmdpi.comsphinxsai.com

Potential in Dye and Pigment Technology and Photochemistry

While a related azo compound, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, has been synthesized and studied for its solvatochromic, halochromic, and dyeing properties, no such information exists for this compound. orientjchem.org Similarly, the photochemistry of o-nitrobenzaldehyde has been a subject of research, but these findings cannot be directly extrapolated to the significantly different structure of this compound. acs.org

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 2 Hydroxy 3 3 Nitrophenyl Benzaldehyde Derivatives

Computational Studies on Molecular Interactions with Biological Targets

Computational methodologies are instrumental in predicting and analyzing the interactions between small molecules and biological macromolecules. For 2-hydroxy-3-(3-nitrophenyl)benzaldehyde derivatives, these studies provide critical insights into their potential as modulators of enzymes, receptors, and nucleic acids.

Molecular Docking and Dynamics Simulations with Enzymes, Receptors, and Nucleic Acids

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies are often performed with a variety of biological targets known to be implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, docking simulations could be employed to study the interaction of these derivatives with the active site of enzymes like cyclooxygenase (COX) or various protein kinases.

Molecular dynamics (MD) simulations are then used to supplement the static picture provided by molecular docking. MD simulations provide a view of the dynamic behavior of the ligand-target complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. These simulations can reveal the role of water molecules in the binding interface and provide a more accurate estimation of the binding free energy.

Prediction of Binding Modes, Affinities, and Key Intermolecular Contacts

Through molecular docking and dynamics simulations, it is possible to predict the specific binding mode of this compound derivatives within the active or allosteric site of a biological target. Key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking can be identified.

For example, the hydroxyl and aldehyde groups of the salicylaldehyde (B1680747) scaffold are capable of forming hydrogen bonds with amino acid residues in an enzyme's active site. The nitrophenyl group can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The specific substitution pattern on the phenyl ring will influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity.

A hypothetical docking study of this compound with a protein kinase might reveal the interactions summarized in the table below.

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | 2-hydroxyl | Asp165 | 2.8 |

| Hydrogen Bond | Aldehyde oxygen | Lys72 | 3.1 |

| Pi-Pi Stacking | 3-nitrophenyl | Phe80 | 3.5 |

| Hydrophobic | Phenyl ring | Val55, Leu135 | - |

This table is representative of potential interactions and is for illustrative purposes.

In Vitro Mechanistic Investigations of Biological Activities

While computational studies provide valuable predictions, in vitro experiments are essential to validate these findings and to quantitatively assess the biological activity of the compounds.

Enzyme Inhibition Studies and Kinetic Analysis

Based on the predictions from molecular docking, derivatives of this compound can be tested for their inhibitory activity against specific enzymes. These assays measure the decrease in the rate of an enzyme-catalyzed reaction in the presence of the inhibitor. The potency of the inhibition is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Kinetic analysis is then performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme reaction rates at different substrate and inhibitor concentrations. The results of these studies, such as the inhibition constant (Ki), provide a more detailed understanding of the inhibitor's interaction with the enzyme.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Derivative A | Kinase X | 5.2 | 2.1 | Competitive |

| Derivative B | Protease Y | 12.8 | 7.5 | Non-competitive |

| Derivative C | Oxidase Z | 8.1 | 4.3 | Mixed |

This table presents hypothetical data from enzyme inhibition studies.

Cellular Pathway Modulation in Controlled In Vitro Systems

To understand the biological effects of these compounds in a more complex biological context, their ability to modulate cellular pathways is investigated in cultured cells. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays can be used to measure changes in protein expression, gene expression, and signaling pathway activation.

For example, if a derivative is found to inhibit a specific kinase in an enzymatic assay, its effect on the downstream signaling pathway of that kinase can be assessed in a relevant cell line. This helps to confirm the on-target activity of the compound and to identify potential off-target effects.

Structure-Based Design Principles for Modulating Molecular Interactions

The design of derivatives of this compound with enhanced or modulated biological activity is guided by a deep understanding of their molecular interactions with target biomolecules. Structure-based design principles for this class of compounds focus on the strategic manipulation of key structural features to optimize these interactions, which are primarily non-covalent and include hydrogen bonds, electrostatic interactions, and van der Waals forces.

The foundational structure of this compound presents several key features that are amenable to modification for SAR studies. These include the phenolic hydroxyl group, the aldehyde functionality, the biphenyl (B1667301) linkage, and the nitro group on the second phenyl ring. The spatial arrangement of these groups is critical for target binding.

The Role of the Hydroxyl and Aldehyde Groups: The ortho-hydroxybenzaldehyde moiety is known to form a strong intramolecular hydrogen bond, which planarizes the salicylaldehyde ring system. This pre-organization can be favorable for fitting into specific binding pockets. The hydroxyl group can act as a hydrogen bond donor, while the aldehyde oxygen is a hydrogen bond acceptor. Modifications at these sites, such as esterification of the hydroxyl group or conversion of the aldehyde to a Schiff base or an oxime, can significantly alter the hydrogen bonding capacity and, consequently, the biological activity.

The Significance of the Nitro Group: The nitro group is a strong electron-withdrawing group and a key pharmacophore that can also be a toxicophore. researchgate.netnih.gov Its presence significantly influences the electronic properties of the phenyl ring and the molecule as a whole. The nitro group can participate in crucial interactions with biological targets, including hydrogen bonding and electrostatic interactions. Furthermore, the nitro group can undergo metabolic reduction in cellular environments to form reactive nitroso and hydroxylamine (B1172632) intermediates, a process that is often linked to the antimicrobial and cytotoxic effects of nitroaromatic compounds. nih.gov The position and number of nitro groups are critical determinants of activity.

Systematic studies on related nitro-substituted salicylanilides have demonstrated the profound impact of the nitro group's position on biological activity. For instance, in a series of nitro-substituted salicylanilides evaluated for their antimycobacterial activity, the placement of the nitro group at position 4 of the salicylic (B10762653) acid moiety was found to be particularly beneficial for activity against Mycobacterium tuberculosis. nih.gov

Table 1: Research Findings on the Influence of Nitro Group Position in Salicylanilides

| Compound Series | Position of Nitro Group | Observed Biological Activity | Reference |

|---|---|---|---|

| Nitrosalicylanilides | 4-position on salicylic ring | Beneficial for activity against Mycobacterium tuberculosis with MIC values from 2 to 32 µM. | nih.gov |

| Nitrosalicylanilides | General | Active against Staphylococcus species. | nih.gov |

The electronic nature of the substituents also plays a pivotal role. Electron-donating groups (e.g., methoxy, alkyl) and electron-withdrawing groups (e.g., halogen, cyano) can alter the charge distribution across the molecule, thereby affecting its ability to interact with the electrostatic environment of a binding site. Studies on salicylaldehyde hydrazones have shown that the electronic effect of substituents on the aniline (B41778) ring significantly influences the stability of their metal complexes, with electron-donating groups enhancing stability and electron-withdrawing groups decreasing it. researchgate.net

Table 2: Impact of Substituents on the Properties of Salicylaldehyde Derivatives

| Compound Class | Substituent Type | Effect | Reference |

|---|---|---|---|

| Salicylaldehyde hydrazones | Electron-donating groups on aniline ring | Enhances stability of metal complexes. | researchgate.net |

| Salicylaldehyde hydrazones | Electron-withdrawing groups on aniline ring | Lowers stability of metal complexes. | researchgate.net |

| Ring-substituted salicylanilides | Nitro groups | Relatively high lipophilicity compared to amino derivatives. | mdpi.com |

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

Research surrounding 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde and its close chemical relatives has established a foundation in synthesis, characterization, and preliminary biological evaluation. The core structure, a 3-aryl-salicylaldehyde, is recognized as a valuable scaffold in medicinal and materials chemistry. While direct studies on this compound are limited, research on analogous compounds provides significant insights.

Key findings from the broader class of related molecules indicate that the functional groups present—a reactive aldehyde, an acidic hydroxyl group, and an electron-withdrawing nitro-aryl moiety—are pivotal to their chemical and biological properties. Derivatives of substituted salicylaldehydes are frequently used as precursors for Schiff bases, which can form stable complexes with various metal ions. nih.gov These complexes, in turn, are investigated for their catalytic and biological activities. nih.gov For instance, zinc complexes of thiosemicarbazones derived from nitro-substituted salicylaldehydes have demonstrated significant antimicrobial activity against pathogens like Klebsiella pneumoniae and MRSA. rsc.org

Furthermore, the aldehyde functionality is a versatile handle for chemical modification, allowing for the construction of complex heterocyclic structures and functionalized polymers. nih.govresearchgate.net The synthesis of related compounds, such as 2-hydroxy-3-nitrobenzamide, has been explored as a pathway to chiral benzoxazepines, which are noted for their potential anti-tumor and anti-HIV activities. nih.gov The anticancer potential is a recurring theme, with various thiazolidinone derivatives synthesized from related nitro-substituted aromatic aldehydes showing cytotoxic effects against cancer cell lines. nih.govnih.gov These findings collectively underscore the importance of the 2-hydroxy-benzaldehyde framework, substituted with a nitro-aryl group, as a promising starting point for developing new bioactive agents.

Table 1: Summary of Research Status for this compound and Related Compounds This table summarizes the current state of research. Much of the biological and application-focused data is derived from studies on closely related isomers and derivatives, highlighting areas for future direct investigation of the title compound.

| Research Area | Key Findings & Contributions | Status for this compound |

| Synthesis | Synthesized via methods like Suzuki coupling from precursors such as salicylaldehyde (B1680747) and nitrophenyl boronic acids. General methods for C-H functionalization of benzaldehydes are also established. nih.gov | Specific, optimized synthesis protocols are not widely reported, representing a key research gap. |

| Spectroscopic & Physical Properties | Isomers and derivatives have been characterized using IR, NMR, and Mass Spectrometry. oatext.com A melting point of 105-109 °C is reported for the related isomer 2-hydroxy-3-nitrobenzaldehyde (B105151). sigmaaldrich.comsigmaaldrich.com | Comprehensive spectroscopic and physical data for the title compound are not readily available in the literature. |

| Crystallographic Analysis | Crystal structures of related molecules like 2-hydroxy-3-nitro-N-phenylbenzamide reveal details of intra- and intermolecular hydrogen bonding. nih.gov | No public crystallographic data appears to exist for the title compound itself. |